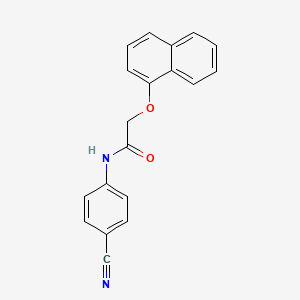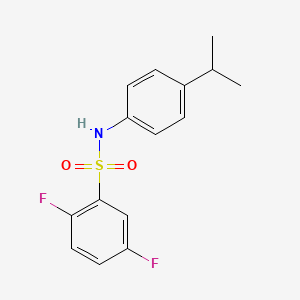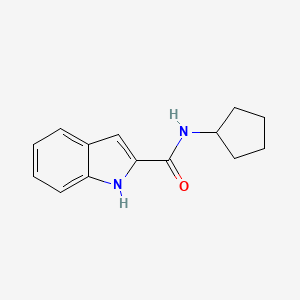
(5S)-5-(3,4-Dihydroxybenzyl)-4,5-dihydrofuran-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S)-5-(3,4-Dihydroxybenzyl)-4,5-dihydrofuran-2(3H)-one, commonly known as DHM, is a natural flavonoid compound found in the Japanese raisin tree (Hovenia dulcis). DHM has been studied for its potential health benefits, particularly in the areas of liver protection and alcohol consumption.
作用机制
DHM's mechanism of action is not fully understood, but research suggests that it works by regulating the activity of various enzymes and proteins involved in liver function and alcohol metabolism. DHM may also help to reduce inflammation and oxidative stress in the liver, which can contribute to liver damage.
Biochemical and Physiological Effects:
DHM has been shown to have a number of biochemical and physiological effects, including:
- Protecting the liver from damage caused by alcohol and other toxins
- Reducing the severity of hangover symptoms
- Regulating the activity of enzymes and proteins involved in liver function and alcohol metabolism
- Reducing inflammation and oxidative stress in the liver
- Exhibiting anti-inflammatory, antioxidant, and anticancer properties
实验室实验的优点和局限性
DHM has a number of advantages and limitations for lab experiments. Advantages include its natural origin, low toxicity, and potential health benefits. Limitations include its limited availability, variability in purity and potency, and potential interactions with other compounds.
未来方向
There are a number of future directions for research on DHM, including:
- Further investigation of DHM's mechanism of action and its effects on liver function and alcohol metabolism
- Clinical trials to determine the efficacy and safety of DHM for liver protection and hangover relief
- Exploration of DHM's potential as a therapeutic agent for other conditions, such as cancer and inflammation
- Development of more efficient and cost-effective methods for synthesizing DHM
- Investigation of potential interactions between DHM and other compounds, such as drugs and dietary supplements
In conclusion, DHM is a natural flavonoid compound found in the Japanese raisin tree that has been extensively studied for its potential health benefits, particularly in the areas of liver protection and alcohol consumption. DHM's mechanism of action is not fully understood, but research suggests that it works by regulating the activity of various enzymes and proteins involved in liver function and alcohol metabolism. DHM has a number of biochemical and physiological effects, including liver protection, hangover relief, and anti-inflammatory and antioxidant properties. DHM has a number of advantages and limitations for lab experiments, and there are a number of future directions for research on DHM, including further investigation of its mechanism of action and potential therapeutic applications.
合成方法
DHM can be synthesized from the bark of the Japanese raisin tree, which contains dihydromyricetin (DHM's precursor). The bark is extracted with ethanol, and the resulting extract is purified and subjected to acid hydrolysis to yield DHM.
科学研究应用
DHM has been extensively studied for its potential health benefits, particularly in the areas of liver protection and alcohol consumption. Research has shown that DHM can protect the liver from damage caused by alcohol and other toxins, and can also help to reduce the severity of hangover symptoms. Additionally, DHM has been shown to have anti-inflammatory, antioxidant, and anticancer properties.
属性
IUPAC Name |
(5S)-5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-9-3-1-7(6-10(9)13)5-8-2-4-11(14)15-8/h1,3,6,8,12-13H,2,4-5H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXXWTPQHVLMQT-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CC2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)O[C@@H]1CC2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

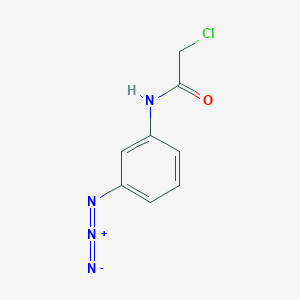

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7644433.png)
![2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B7644438.png)
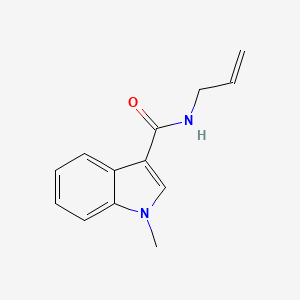
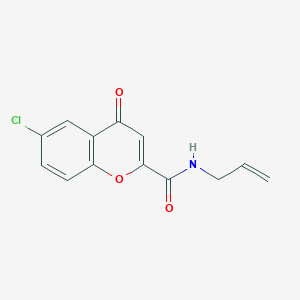
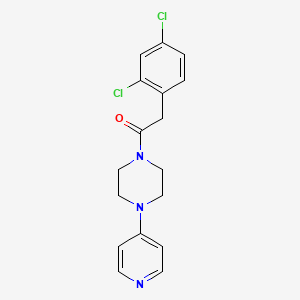
![(Z)-N-[3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B7644476.png)
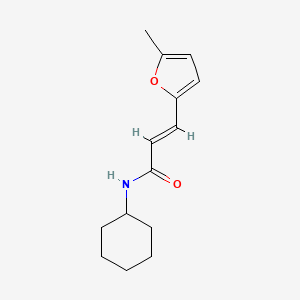
![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B7644483.png)
![[4-[2-(cyclopropylamino)-1,3-thiazol-4-yl]-1H-pyrrol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7644489.png)
